molecular formula C11H12N4O2 B1197122 Ttdhda CAS No. 112318-10-2

Ttdhda

Cat. No.: B1197122
CAS No.: 112318-10-2
M. Wt: 232.24 g/mol
InChI Key: UJJIREDPTVPNLW-MRTMQBJTSA-N
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Description

Potential hypotheses based on the evidence:

Properties

CAS No.

112318-10-2

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C11H12N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h1-5,7-8,10,16-17H,(H2,12,13)/t7-,8-,10+/m1/s1

InChI Key

UJJIREDPTVPNLW-MRTMQBJTSA-N

SMILES

C1=CC(C(C1N2C=NC3=C2C=CN=C3N)O)O

Isomeric SMILES

C1=C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O

Canonical SMILES

C1=CC(C(C1N2C=NC3=C2C=CN=C3N)O)O

Synonyms

5'-DHCDA
5'-nordeazaneplanocinA
9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine
9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine, 1S-(1alpha,2alpha,5beta) isomer
9-(trans-2', trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine
9-(trans-2',trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine
TTDHDA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ttdhda typically involves multi-step organic reactions. One common approach is to start with the cyclopentene ring and introduce the imidazo[4,5-c]pyridine moiety through a series of coupling reactions. The amino and hydroxyl groups are then introduced via selective functionalization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ttdhda can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imidazo[4,5-c]pyridine moiety can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution at the amino group can produce various substituted derivatives.

Scientific Research Applications

Ttdhda has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ttdhda involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Without data on "Ttdhda," a comparative analysis cannot be performed. However, insights from the evidence highlight methodologies for comparing compounds:

Key Parameters for Chemical Comparison

Parameter Example from Evidence Relevance to "this compound"
Synthesis Methods EDTA-Fe synthesis optimization (e.g., reaction time, temperature, pH) If "this compound" is a chelating agent, synthesis conditions would be critical.
Toxicology Heavy metal limits (e.g., As, Cd, Pb) in formulations Toxicity profiles are essential for industrial or pharmaceutical applications.
Structural Features Phosphine-alkene ligand design for metal coordination Ligand denticity, steric effects, and electronic properties influence reactivity.
Regulatory Compliance ZDHC MRSL standards for chemical sourcing Compliance with environmental or safety regulations would dictate usability.

Hypothetical Comparative Analysis

If "this compound" were a ligand or catalyst (analogous to ):

  • vs. Phosphine-Alkene Ligands: Advantages: Potential for enhanced stability or selectivity in metal coordination. Disadvantages: Higher synthesis complexity compared to commercially available ligands. Data Gap: Specific reactivity metrics (e.g., turnover frequency, catalytic efficiency) are absent.

If "this compound" were a chelating agent (analogous to EDTA-Fe in ):

  • vs. EDTA :
    • Binding Capacity : EDTA binds divalent cations (e.g., Fe²⁺, Ca²⁺) with log stability constants ~14–18 . "this compound" would require similar quantitative data.
    • Environmental Impact : EDTA is persistent in ecosystems; "this compound" might need biodegradability studies.

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